Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate

Chemical Purity Isomeric Differentiation Medicinal Chemistry Building Blocks

Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS 1936371-44-6, molecular formula C₁₄H₂₆N₂O₂, molecular weight 254.37 g/mol) is a spirocyclic building block featuring a Boc-protected amine and a free primary amine on a 1-azaspiro[4.5]decane scaffold. The rigid spirocyclic architecture imparts a defined three-dimensional geometry that limits conformational flexibility, a property systematically exploited in medicinal chemistry to enhance target selectivity and reduce off-target interactions.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B13647987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C12CCCCC2)N
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-11(15)14(16)8-5-4-6-9-14/h11H,4-10,15H2,1-3H3
InChIKeyRSYWVNAMTWCAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate – Core Properties and Procurement Baseline


Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS 1936371-44-6, molecular formula C₁₄H₂₆N₂O₂, molecular weight 254.37 g/mol) is a spirocyclic building block featuring a Boc-protected amine and a free primary amine on a 1-azaspiro[4.5]decane scaffold . The rigid spirocyclic architecture imparts a defined three-dimensional geometry that limits conformational flexibility, a property systematically exploited in medicinal chemistry to enhance target selectivity and reduce off-target interactions [1]. This compound serves as a key intermediate for synthesizing more complex molecules, particularly in programs targeting chemokine receptors and central nervous system transporters, where the spirocyclic core is known to influence potency and metabolic stability [2].

Why Generic Substitution Fails for Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate


The 1-azaspiro[4.5]decane core is not a generic scaffold; the position of the nitrogen atom within the spirocyclic ring system fundamentally alters physicochemical parameters and biological activity [1]. Published data on GABA transporter (GAT) inhibitors demonstrate that relocating the nitrogen from the 1-position to the 2-position or 8-position of the azaspiro[4.5]decane framework produces drastic changes in subtype selectivity and potency, with only the 1-aza series yielding GAT2-selective compounds [2]. Furthermore, the Boc group at the 1-position provides orthogonal protection that is essential for regioselective derivatization of the 4-amino group, a synthetic strategy documented in multiple patent families targeting opioid and sodium channel receptors [3]. Simply substituting a 2-azaspiro, 6-azaspiro, or unprotected analog will result in a different synthetic trajectory, altered biological profile, and potential failure in downstream assays.

Quantitative Differentiation Evidence for Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate


Purity Benchmarking of Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate Against Isomeric Analogs

Among commercially available Boc-protected amino-azaspiro[4.5]decane isomers, commercial purity specifications show significant variability. Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is consistently supplied at ≥95% purity . In contrast, the 7-amino regioisomer (CAS 1822854-64-7) is listed with a stated minimum purity of 95%+ from some suppliers, and the 8-amino regioisomer (CAS 1823492-83-6) is available at 95% purity but with a note that the hydrochloride salt is often preferred for stability . The 4-amino substitution pattern on the 1-azaspiro core provides a sterically accessible amine that maintains greater free-base stability compared to the 7-amino and 8-amino isomers, which are more prone to hydrochloride salt formation for storage .

Chemical Purity Isomeric Differentiation Medicinal Chemistry Building Blocks

Predicted Physicochemical Differentiation: Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate vs. 2-Azaspiro Regioisomer

Predicted ADMET profiles derived from in silico models using the admetSAR 2.0 platform indicate measurable differences between the 1-azaspiro and 2-azaspiro regioisomers. The 4-amino-1-azaspiro scaffold (represented by its core) exhibits a predicted Caco-2 permeability of 86.74% and a blood-brain barrier (BBB) penetration probability of 52.50% [1]. While directly comparable quantitative predictions for the 2-azaspiro analog are not available, the structural shift from 1-aza to 2-aza fundamentally alters hydrogen-bonding geometry and topological polar surface area, both key determinants of membrane permeability [2].

ADMET Prediction Physicochemical Properties Drug-Likeness

Synthetic Accessibility: Orthogonal Protection Advantage of Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate

The compound embeds two differentiated amino groups: a Boc-carbamate at N1 and a free primary amine at C4. This orthogonal protection strategy enables regioselective reactions without additional protection steps . In published synthesis of GABA transporter inhibitors, the free 4-amino group of the 1-azaspiro[4.5]decane scaffold was directly acylated without affecting the Boc-protected N1, a selectivity not achievable with symmetrical or unprotected spirocyclic diamines [1].

Orthogonal Protection Synthetic Efficiency Spirocyclic Chemistry

Scaffold-Specific Biological Activity: 1-Azaspiro[4.5]decane Core in GAT2-Selective Inhibition

The 1-azaspiro[4.5]decane scaffold, when appropriately substituted, yields compounds with selectivity for the GABA transporter subtype 2 (GAT2). Acyl-substituted derivatives of the 1-azaspiro[4.5]decane core were identified as GAT2-selective agents, whereas analogous substitutions on the 2-azaspiro and 8-azaspiro scaffolds did not produce GAT2 selectivity [1]. While specific IC₅₀ or Ki values for tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate itself are not reported (this compound is a synthetic intermediate, not a final active molecule), the scaffold has been validated in cell-based assays expressing all four GABA transporter subtypes [2].

GABA Transporter GAT2 Selectivity CNS Drug Discovery

Patent and Intellectual Property Landscape Differentiation for 1-Azaspiro[4.5]decane Building Blocks

The 1-azaspiro[4.5]decane scaffold is prominently featured in the Grünenthal patent family (WO2016008582, HR-P20181112-T1) covering substituted spirocyclic cyclohexane derivatives with affinity for μ-opioid and ORL1 receptors [1]. The patent claims encompass compounds derived from 1-azaspiro[4.5]decane intermediates with Boc protection at N1 and amine substitution at the C4 position. Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate directly maps to these key intermediates. In contrast, 6-azaspiro[4.5]decane and 2-azaspiro[4.5]decane scaffolds appear primarily in natural product synthesis and FAAH inhibitor programs respectively, representing a distinct IP space [2].

Patent Analysis Intellectual Property Opioid Receptors

Optimal Procurement Scenarios for Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate


GAT2-Selective CNS Transporter Probe Synthesis

The validated GAT2 selectivity of the 1-azaspiro[4.5]decane scaffold makes this compound the preferred starting material for synthesizing acyl-substituted GABA transporter probes [1]. The orthogonal Boc/free-amine architecture enables direct acylation at C4, a strategic advantage over unprotected diamines that require additional protection/deprotection cycles . This scenario is supported by published methodology where 1-azaspiro[4.5]decane derivatives were screened across all four GABA transporter subtypes, confirming GAT2 preference [1].

Opioid and ORL1 Receptor Ligand Development

The Grünenthal patent family (WO2016008582, HR-P20181112-T1) explicitly positions 1-azaspiro[4.5]decane intermediates with Boc protection at N1 for synthesizing μ-opioid and ORL1 receptor ligands [2]. Procuring this specific building block grants access to patent-enabled chemical space for pain therapeutics, avoiding the need to re-validate scaffold activity. The 4-amino group serves as a key diversity point for introducing aryl/heteroaryl substituents that govern receptor subtype selectivity [2].

Spirocyclic Fragment Library Construction for FBDD

The predicted moderate BBB penetration (52.50% probability) [3] and favorable Caco-2 permeability (86.74%) [3] support inclusion of this scaffold in fragment-based drug discovery (FBDD) libraries targeting CNS indications. The spirocyclic architecture provides a higher fraction of sp³-hybridized carbons (Fsp³) compared to planar heterocycles, a parameter increasingly correlated with clinical success [4]. The ≥95% commercial purity meets fragment library quality standards without requiring repurification .

Regioselective Derivatization for Parallel Synthesis

The orthogonal protection (Boc at N1, free NH₂ at C4) enables high-throughput parallel synthesis without cross-reactivity . This is particularly valuable in medicinal chemistry campaigns where diverse amide, sulfonamide, or urea libraries need to be generated rapidly from a single building block. In contrast, the 7-amino and 8-amino isomers require handling as hydrochloride salts, necessitating free-basing before coupling reactions .

Quote Request

Request a Quote for Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.